molecular formula C10H19NO B13490176 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol

3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol

Katalognummer: B13490176
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: ZRBBBQBNEPQGAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by its unique structure, which includes a hexahydro-1H-pyrrolizin ring attached to a propanol group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol typically involves the reaction of hexahydro-1H-pyrrolizin with propanol under specific conditions. The reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-(hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Hexahydro-1H-pyrrolizin-7a-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    3-(Hexahydro-1H-pyrrolizin-7a-yl)butanol: Similar structure but with a butanol group instead of propanol.

Uniqueness

3-(Hexahydro-1H-pyrrolizin-7a-yl)propan-1-ol is unique due to its specific combination of the hexahydro-1H-pyrrolizin ring and propanol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

3-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)propan-1-ol

InChI

InChI=1S/C10H19NO/c12-9-3-6-10-4-1-7-11(10)8-2-5-10/h12H,1-9H2

InChI-Schlüssel

ZRBBBQBNEPQGAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCCN2C1)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.